2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid
Overview
Description
2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid is a chemical compound with the molecular formula C7H3Cl2F2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its incorporation of both chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the photochlorination of 2,6-dichloro difluoromethoxypyridine, which requires a large amount of elemental chlorine and is usually performed on a small scale . Another approach involves the treatment of 2,6-dichloro-3-hydroxypyridine with bromodifluoromethane (CF2Br2), resulting in the formation of 2,6-dichloro-3-(bromodifluoromethoxy)pyridine .
Industrial Production Methods
Industrial production methods for this compound often involve the use of trifluoromethyl-containing building blocks. These methods include chlorine/fluorine exchange using trichloromethylpyridine, construction of a pyridine ring from a trifluoromethyl-containing building block, or direct introduction of a trifluoromethyl group using a trifluoromethyl active species .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include elemental chlorine, bromodifluoromethane, and various trifluoromethyl-containing building blocks. The conditions for these reactions can vary, but they often require specific catalysts and controlled environments to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the photochlorination of 2,6-dichloro difluoromethoxypyridine results in the formation of 2,6-dichloro-3-(chlorodifluoromethoxy)pyridine .
Scientific Research Applications
2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex chemical compounds.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance its reactivity and binding affinity to these targets. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-(trifluoromethyl)pyridine
- 2,6-Dichloro-3-(bromodifluoromethoxy)pyridine
- 2,6-Dichloro-3-hydroxypyridine
Uniqueness
2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid is unique due to its specific combination of chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and industrial processes .
Properties
IUPAC Name |
2,6-dichloro-3-(difluoromethyl)pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-3-1-2(7(13)14)4(6(10)11)5(9)12-3/h1,6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZDPZOULNXFGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.